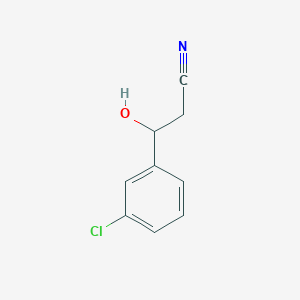

3-(3-Chlorophenyl)-3-hydroxypropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

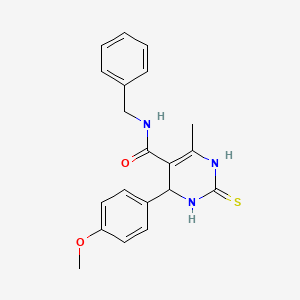

3-(3-Chlorophenyl)-3-hydroxypropanenitrile, also known as CPHPN, is a chemical compound with the molecular formula C9H8ClNO. It is a white crystalline solid that is widely used in scientific research for its various applications. CPHPN is a chiral compound, meaning it exists in two enantiomeric forms, which have different physical and chemical properties.

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

3-(3-Chlorophenyl)-3-hydroxypropanenitrile and related compounds have demonstrated significant potential in the realm of antibacterial applications. For instance, Sheikh, Ingle, and Juneja (2009) synthesized compounds structurally similar to 3-(3-Chlorophenyl)-3-hydroxypropanenitrile, which exhibited notable antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).

Catalytic Applications

The compound has also been explored for its utility in catalytic processes. Fung et al. (2003) investigated a related compound, finding that it effectively catalyzed the hydration of nitriles to amides, particularly when part of a metal complex (Fung et al., 2003).

Antimicrobial Activities

In another research domain, Chauhan et al. (2020) synthesized compounds including 3-hydroxy-3-(4-chlorophenyl)-1-(4sulphonamido)phenyltriazene, which showed promising antimicrobial activities against various bacterial and fungal strains (Chauhan et al., 2020).

Photocatalytic Degradation

Lin et al. (2018) focused on the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, which is relevant to the environmental applications of compounds like 3-(3-Chlorophenyl)-3-hydroxypropanenitrile (Lin et al., 2018).

Chemical Reactivity and Structural Analysis

Research into the structural and reactivity aspects of related compounds has also been conducted. Adole et al. (2020) provided insights into the molecular structure, electronic properties, and chemical reactivity of similar compounds, aiding in the understanding of their potential applications (Adole et al., 2020).

Synthesis and Cytotoxic Activity

In the field of cancer research, Aboelmagd et al. (2021) synthesized metal complexes derived from compounds structurally similar to 3-(3-Chlorophenyl)-3-hydroxypropanenitrile, evaluating their cytotoxic activities and potential as kinase inhibitors in cancer therapy (Aboelmagd et al., 2021).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that 3-(3-Chlorophenyl)-3-hydroxypropanenitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways . For instance, they can influence the progression of cell division due to altered energy production, increased oxidative stress, and deregulated calcium homeostasis .

Pharmacokinetics

It’s worth noting that many drugs have an impact on the pharmacokinetics of other substances, and the purported main mechanism may be that the substance is a substrate of p-glycoprotein .

Result of Action

Cccp, a compound with a similar structure, causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This suggests that 3-(3-Chlorophenyl)-3-hydroxypropanenitrile might have similar effects on cellular processes.

Action Environment

It’s worth noting that environmental factors can significantly influence the action of many chemical compounds .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUDSWBBPLJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-3-hydroxypropanenitrile | |

CAS RN |

84466-42-2 |

Source

|

| Record name | 3-(3-chlorophenyl)-3-hydroxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2421870.png)

![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421871.png)

![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)